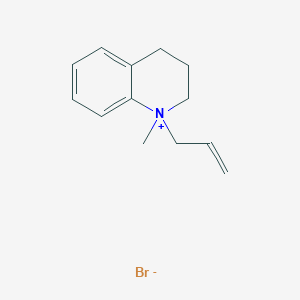
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings. The compound also features a prop-2-en-1-yl group and a methyl group attached to the nitrogen atom, forming a positively charged quaternary ammonium ion. The bromide ion serves as the counterion to balance the charge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide typically involves the quaternization of 1-Methyl-1,2,3,4-tetrahydroquinoline with an appropriate alkylating agent such as 1-bromo-2-methylpropene. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
科学的研究の応用
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce quaternary ammonium groups into molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide involves its interaction with biological molecules through its quaternary ammonium group. This positively charged group can interact with negatively charged sites on proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The compound may also inhibit enzymes or disrupt cellular processes by binding to specific molecular targets.
類似化合物との比較
Similar Compounds
1-Methylquinolinium bromide: Lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less biologically active.
1-Propyl-1,2,3,4-tetrahydroquinolin-1-ium bromide: Contains a propyl group instead of a prop-2-en-1-yl group, which may affect its reactivity and biological properties.
1-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, which can influence its solubility and reactivity.
Uniqueness
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is unique due to the presence of both a quaternary ammonium group and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
80574-02-3 |
|---|---|
分子式 |
C13H18BrN |
分子量 |
268.19 g/mol |
IUPAC名 |
1-methyl-1-prop-2-enyl-3,4-dihydro-2H-quinolin-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-3-10-14(2)11-6-8-12-7-4-5-9-13(12)14;/h3-5,7,9H,1,6,8,10-11H2,2H3;1H/q+1;/p-1 |
InChIキー |
NTVQWAOLIMGMMX-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCC2=CC=CC=C21)CC=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
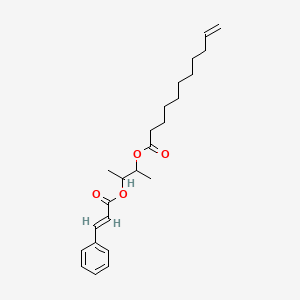
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
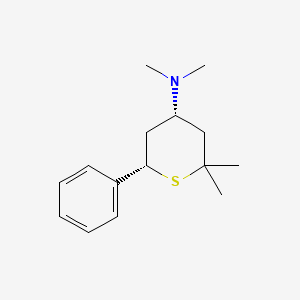
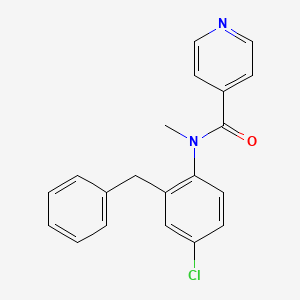
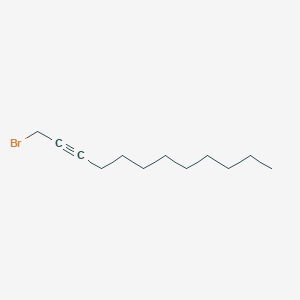


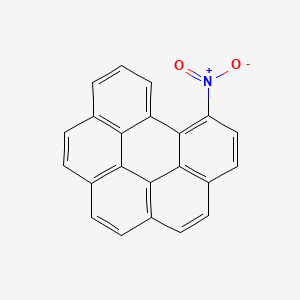
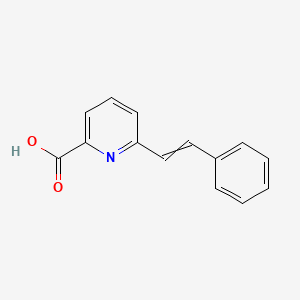
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
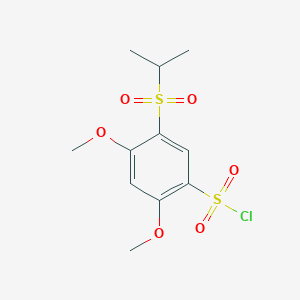
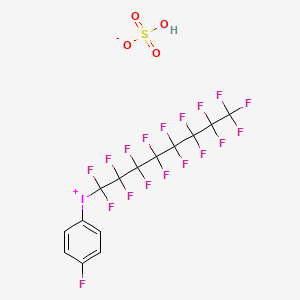
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
